7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
描述
Raloxifene and its derivatives, including “7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene,” belong to a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). They exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus tissues. This dual action makes them subjects of interest in medicinal chemistry, particularly for their potential in treating conditions like osteoporosis and breast cancer without the side effects associated with estrogen therapy (Palkowitz et al., 1997).
Synthesis Analysis
The synthesis of raloxifene derivatives, including the specific moiety , typically involves complex organic reactions, such as nucleophilic aromatic substitution and solvent-free conditions to achieve high yields. A solvent-free synthesis described for raloxifene via piperidine nucleophilic substitution highlights the efficiency of these methods for industrial production (Yang et al., 2014).
Molecular Structure Analysis
The molecular structure of raloxifene hydrochloride reveals a dihedral angle between the phenol ring and the benzo[b]thiophene system, indicating the spatial arrangement that contributes to its biological activity. The piperidine ring, often present in such compounds, adopts an almost perfect chair conformation, essential for its interaction with the estrogen receptor (Vega et al., 2001).
Chemical Reactions and Properties
Raloxifene and its derivatives undergo various chemical reactions, including nucleophilic substitutions and halogen-tritium exchange, to produce radiolabelled compounds for pharmacological studies. These processes are crucial for understanding the compound's mechanism of action and for developing more potent SERMs (Dodge et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of raloxifene derivatives are significant for their formulation and bioavailability. The crystal structure analysis provides insights into the intermolecular hydrogen bonds that lead to the formation of a stable molecular configuration, which is vital for its pharmacological efficacy (Vega et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards estrogen receptors and antagonistic potency against estrogen in uterine tissue, define the therapeutic potential of raloxifene derivatives. Structural modifications can significantly affect these properties, highlighting the importance of detailed chemical analysis in the development of SERMs (Palkowitz et al., 1997).
科学研究应用
Chemoprevention of Breast Cancer : Arzoxifene, a derivative of raloxifene, has been shown to be a potent estrogen antagonist in mammary and uterine tissue, suggesting its potential in the prevention of mammary cancer. It does not have the uterotrophic effects of tamoxifen, indicating a lower risk of endometrial carcinoma development (Suh et al., 2001).
Selective Estrogen Receptor Modulator (SERM) Properties : Studies have highlighted that modifications to raloxifene enhance its potency as an estrogen antagonist, particularly in breast and uterine tissues, while maintaining agonist-like actions on bone tissues and serum lipids (Palkowitz et al., 1997).
Bone Density and Cholesterol Management : Raloxifene and its derivatives have been studied for their effects on bone density and serum cholesterol levels, showing potential therapeutic benefits in these areas without significant uterine effects (Black et al., 1994).
Interaction with Bone Matrix : Research on raloxifene's interaction with the bone matrix has revealed that it specifically interacts with the organic component of bone tissue, potentially improving mechanical properties of bone (Bivi et al., 2016).
Antitumor Properties of Derivatives : Organometallic derivatives of benzo[b]thiophene, inspired by the structure of raloxifene, have been synthesized with potential antitumor properties, aiming to improve therapeutic properties of the drug (Ferreira et al., 2009).
属性
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQUILNLPRCFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151254 | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene | |
CAS RN |
1159977-58-8 | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。